molecular formula C18H18N4O5S2 B2927672 4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313480-94-3

4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2927672
CAS No.: 313480-94-3
M. Wt: 434.49
InChI Key: XQXIJYOBNPXASW-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313480-94-3) is a specialized benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C18H18N4O5S2 and a molecular weight of 434.49 g/mol, features a diethylsulfamoyl moiety and a nitro-substituted benzothiazole ring, contributing to its unique reactivity and binding properties . Benzothiazole derivatives are recognized as important pharmaceutical intermediates with a broad spectrum of pharmacological and biological activities, including potential use as fungicides, anti-tuberculosis agents, anti-convulsants, and anti-inflammatory drugs . The well-defined molecular architecture of this compound, which includes key hydrogen bond acceptors, allows for precise modifications, making it a valuable scaffold for the synthesis of pharmacologically active molecules and for mechanistic studies targeting enzyme inhibition or receptor modulation . It is offered with a purity of 95% and higher for research applications . This product is intended for research and development purposes exclusively and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-3-21(4-2)29(26,27)14-8-5-12(6-9-14)17(23)20-18-19-15-10-7-13(22(24)25)11-16(15)28-18/h5-11H,3-4H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXIJYOBNPXASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound's molecular formula is C18H18N4O5S2C_{18}H_{18}N_{4}O_{5}S_{2} with a molecular weight of 434.49 g/mol. Its structure includes a benzamide core linked to a nitrobenzothiazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H18N4O5S2C_{18}H_{18}N_{4}O_{5}S_{2}
Molecular Weight434.49 g/mol
InChI KeyXQXIJYOBNPXASW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group in the benzothiazole structure is known to undergo reduction, potentially leading to the formation of reactive intermediates that can disrupt cellular processes such as DNA synthesis and protein function. This mechanism has been implicated in both antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives demonstrate potent activity against various bacterial strains and fungi.

  • Case Study : A study on related benzothiazole derivatives reported EC50 values below 10 µg/mL against several fungi, indicating strong antifungal potential .

Anticancer Potential

In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

  • Research Findings : A study demonstrated that compounds with similar structures inhibited tumor cell growth by disrupting mitochondrial function and inducing oxidative stress .

Efficacy Against Specific Pathogens

The efficacy of this compound against specific pathogens has been documented in various studies:

PathogenActivity Level
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Candida albicansModerate Inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 6-nitro substituent in the target compound distinguishes it from analogs with other electron-withdrawing or donating groups. Key comparisons include:

Compound Name Benzothiazole Substituent Key Functional Groups Biological Activity (MIC, µg/ml) Reference
Target Compound (6-nitro) 6-Nitro Diethylsulfamoyl, Benzamide Not explicitly reported
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) 6-Nitro Pyridinyl acetamide S. aureus: 12.5; E. coli: 3.125
4-(Diethylsulfamoyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide 6-Methylsulfonyl Diethylsulfamoyl, Benzamide No activity reported
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-Ethoxy Trifluoromethyl, Benzamide Not reported
4-(N-Butyl-N-methylsulfamoyl)-N-(6-isopropyl-1,3-benzothiazol-2-yl)benzamide 6-Isopropyl Butyl-methylsulfamoyl Not reported
  • Nitro vs. Methylsulfonyl () : The nitro group (electron-withdrawing) may enhance DNA gyrase inhibition compared to methylsulfonyl, which is bulkier and less electronically active.
  • Nitro vs.
  • Nitro vs.

Sulfamoyl Group Variations

The diethylsulfamoyl group in the target compound contrasts with other sulfamoyl derivatives:

Compound Name Sulfamoyl Group Key Observations Reference
Target Compound Diethylsulfamoyl Likely balances lipophilicity and solubility
N-(6-Dimethylsulfamoyl-benzothiazol-2-yl)-4-methoxybenzamide Dimethylsulfamoyl Reduced lipophilicity vs. diethyl
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Bis(2-methoxyethyl)sulfamoyl Enhanced solubility due to polar methoxy groups
  • Diethyl vs.
  • Bis(2-methoxyethyl) () : Polar methoxy groups may improve aqueous solubility but reduce bioavailability in hydrophobic environments.

Research Findings and Implications

  • Nitro Group Superiority : Nitro-substituted benzothiazoles (e.g., BTC-r) consistently outperform methoxy or methylsulfonyl analogs in antimicrobial assays, likely due to electronic effects .
  • Sulfamoyl Role : Diethylsulfamoyl groups optimize lipophilicity for cellular uptake without compromising solubility, a critical factor in drug design .
  • Unresolved Questions : The exact MIC values and in vivo efficacy of the target compound remain unstudied, warranting further investigation.

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